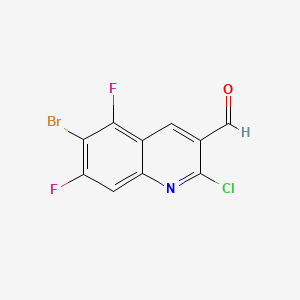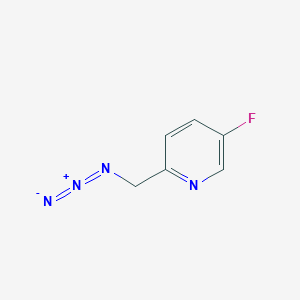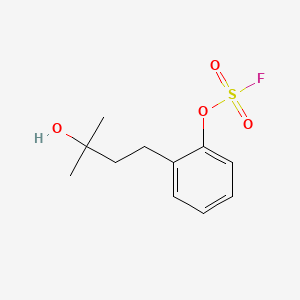
2-(3-Hydroxy-3-methylbutyl)phenylfluoranesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is known for its distinctive combination of a phenyl ring, a hydroxy-methylbutyl side chain, and a fluoranesulfonate group, which contribute to its diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate typically involves the reaction of 2-(3-hydroxy-3-methylbutyl)phenol with fluoranesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoranesulfonate group can be reduced to form a sulfonic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 2-(3-oxo-3-methylbutyl)phenyl fluoranesulfonate.
Reduction: Formation of 2-(3-hydroxy-3-methylbutyl)phenyl sulfonic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound’s hydroxy-methylbutyl side chain and fluoranesulfonate group play crucial roles in its biological activity. The hydroxy group can form hydrogen bonds with target proteins, while the fluoranesulfonate group can interact with various enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate can be compared with other similar compounds such as:
2-(3-hydroxy-3-methylbutyl)phenol: Lacks the fluoranesulfonate group, resulting in different chemical and biological properties.
Phenyl fluoranesulfonate: Lacks the hydroxy-methylbutyl side chain, leading to reduced biological activity.
The unique combination of the hydroxy-methylbutyl side chain and the fluoranesulfonate group in 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate distinguishes it from these similar compounds, contributing to its diverse applications and potential biological activity.
Propriétés
Formule moléculaire |
C11H15FO4S |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
1-fluorosulfonyloxy-2-(3-hydroxy-3-methylbutyl)benzene |
InChI |
InChI=1S/C11H15FO4S/c1-11(2,13)8-7-9-5-3-4-6-10(9)16-17(12,14)15/h3-6,13H,7-8H2,1-2H3 |
Clé InChI |
LFPAQPGVCSHSNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC1=CC=CC=C1OS(=O)(=O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


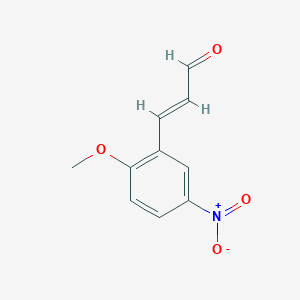
![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13551073.png)
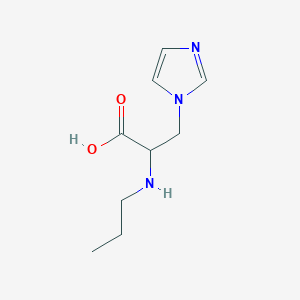
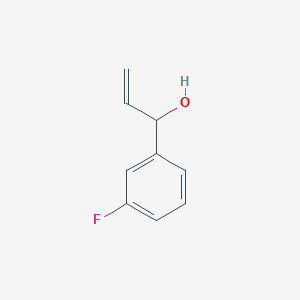
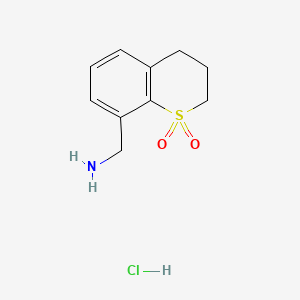
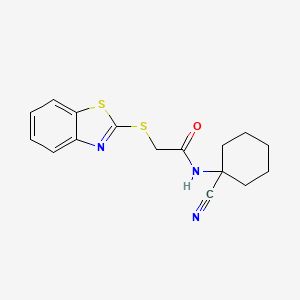
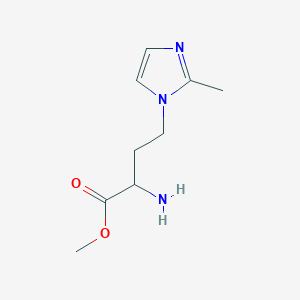
![2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B13551108.png)
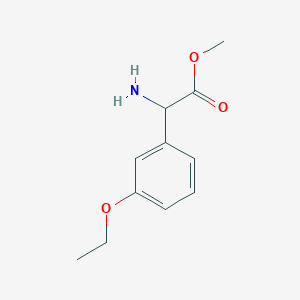
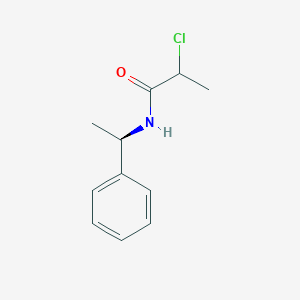
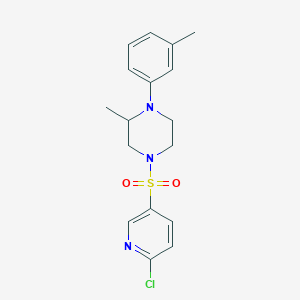
![7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)
